

# Spectroscopic Analysis of 4-amino-N-methylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 4-amino-N-methylbenzamide

Cat. No.: B160978

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-amino-N-methylbenzamide**, a molecule of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-amino-N-methylbenzamide**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment                       |
|---------------------------------|--------------|-------------|----------------------------------|
| ~7.6                            | Doublet      | 2H          | Ar-H (ortho to C=O)              |
| ~6.6                            | Doublet      | 2H          | Ar-H (ortho to NH <sub>2</sub> ) |
| ~6.0 (broad)                    | Singlet      | 1H          | N-H (amide)                      |
| ~4.0 (broad)                    | Singlet      | 2H          | NH <sub>2</sub> (amino)          |
| 2.85                            | Doublet      | 3H          | N-CH <sub>3</sub>                |

Note: Predicted values based on typical chemical shifts for similar structures. The broadness of the NH and NH<sub>2</sub> signals is due to hydrogen bonding and quadrupolar effects.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

| Chemical Shift (δ) ppm | Assignment                                       |
|------------------------|--|
| ~168                   | C=O (amide)                                      |
| ~150                   | Ar-C (para to C=O, attached to NH <sub>2</sub> ) |
| ~129                   | Ar-C (ortho to C=O)                              |
| ~125                   | Ar-C (ipso, attached to C=O)                     |
| ~113                   | Ar-C (ortho to NH <sub>2</sub> )                 |
| ~26                    | N-CH <sub>3</sub>                                |

Note: Predicted values based on typical chemical shifts for substituted benzamides.

**Table 3: IR Spectroscopic Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                  |
|--------------------------------|---------------|---|
| 3400-3200                      | Strong, Broad | N-H stretching (amine and amide)            |
| 3030                           | Medium        | Aromatic C-H stretching                     |
| 2920                           | Medium        | Aliphatic C-H stretching (CH <sub>3</sub> ) |
| 1640                           | Strong        | C=O stretching (amide I band)               |
| 1600, 1580                     | Medium-Strong | Aromatic C=C stretching                     |
| 1540                           | Medium        | N-H bending (amide II band)                 |
| 1300                           | Medium        | C-N stretching                              |

**Table 4: Mass Spectrometry Data**

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 150 | 100                    | [M] <sup>+</sup> (Molecular Ion)                              |
| 133 | 80                     | [M - NH <sub>2</sub> ] <sup>+</sup>                           |
| 120 | 60                     | [M - NCH <sub>3</sub> ] <sup>+</sup>                          |
| 92  | 70                     | [C <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup> |
| 65  | 40                     | [C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>                 |

Note: Fragmentation pattern is predicted based on the structure. The molecular ion is expected to be the base peak.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **4-amino-N-methylbenzamide** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.
- **<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 scans.
- **Data Processing:** The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

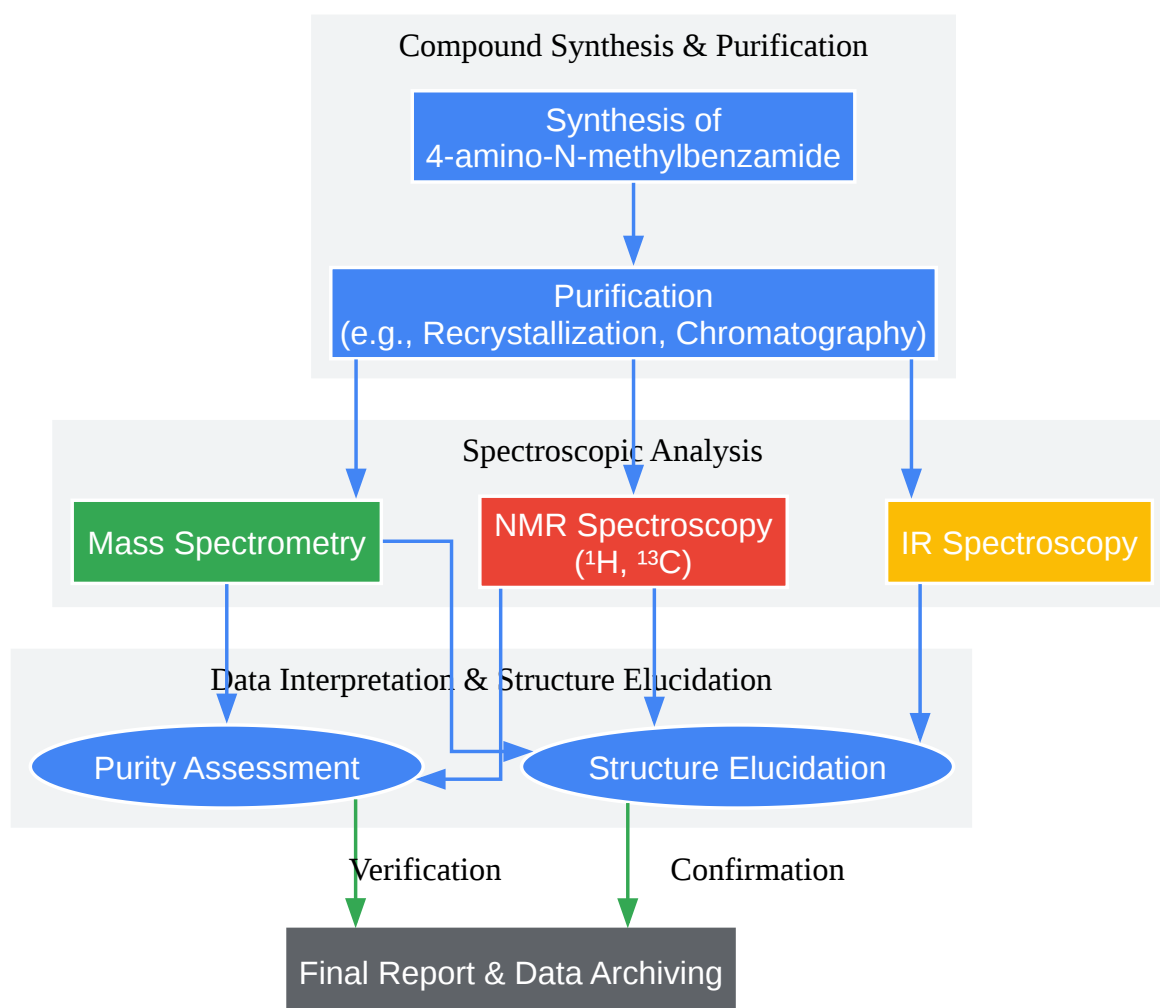
- **Sample Preparation:** A small amount of solid **4-amino-N-methylbenzamide** was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
- **Instrumentation:** The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.
- **Data Acquisition:** The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum was plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **4-amino-N-methylbenzamide** in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- **Instrumentation:** Mass spectral analysis was performed on a Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer using electrospray ionization (ESI) in positive ion mode.
- **Data Acquisition:** The instrument was operated with a capillary voltage of 3.5 kV, a source temperature of 320°C, and a sheath gas flow rate of 40 (arbitrary units). The mass spectrum was acquired over a mass-to-charge ( $m/z$ ) range of 50-500.
- **Data Processing:** The acquired mass spectrum was processed to identify the molecular ion peak and major fragment ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like **4-amino-N-methylbenzamide** using various spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis.

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